2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-amino-5-benzyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5OS/c1-13-7-5-6-10-15(13)20-17(24)12-25-18-22-21-16(23(18)19)11-14-8-3-2-4-9-14/h2-10H,11-12,19H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTXPIPWAWAZJJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can be achieved through a multi-step process involving the following key steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile compound under acidic conditions. This reaction forms the triazole ring with the desired substituents.
Introduction of the Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the triazole ring in the presence of a base.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the triazole derivative with a thiol compound under basic conditions.
Formation of the Acetamide Moiety: The final step involves the reaction of the triazole-sulfanyl intermediate with 2-methylphenylacetyl chloride in the presence of a base to form the acetamide moiety.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various alkyl or aryl substituted derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a subject of interest in various research areas:
Anticancer Activity
Research has indicated that derivatives of triazole compounds can demonstrate significant anticancer properties. For instance, studies have shown that related compounds exhibit growth inhibition against various cancer cell lines, including SNB-19 and OVCAR-8, with percent growth inhibitions reaching up to 86% . The mechanism often involves the induction of apoptosis and inhibition of cellular proliferation.
Antimicrobial Properties
Triazole derivatives have been recognized for their antimicrobial activities. The compound's structural features allow it to interact with microbial enzymes, potentially leading to the inhibition of growth in pathogenic bacteria and fungi. This property is particularly relevant in the development of new antibiotics amid rising antibiotic resistance .
Antitubercular Activity
In vitro studies have demonstrated that certain triazole derivatives possess antitubercular activity against Mycobacterium tuberculosis. Compounds similar to 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide have shown potential in inhibiting vital mycobacterial enzymes, which could lead to new treatments for tuberculosis .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The introduction of the triazole ring and subsequent modifications lead to various derivatives with enhanced biological activities. For example, modifications at the benzyl position or variations in the acetamide moiety can significantly alter the pharmacological profile of the resulting compounds.
Case Studies
Several studies have documented the efficacy and mechanisms of action for this class of compounds:
- Anticancer Studies : A study on N-substituted acetamides highlighted their potential as anticancer agents through mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Evaluations : Another investigation focused on the antimicrobial activity of triazole derivatives demonstrated their effectiveness against a range of bacterial strains, suggesting a promising avenue for developing new antimicrobial therapies .
- Antitubercular Activity : Research into triazole-based compounds has revealed their ability to inhibit key enzymes in Mycobacterium tuberculosis, showcasing their potential as novel antitubercular agents .
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting the activity of key enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Disrupting Cellular Processes: Interfering with critical cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- 2-[(4-amino-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
Uniqueness
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is unique due to its specific structural features, such as the presence of a benzyl group and a 2-methylphenylacetamide moiety. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Biological Activity
2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide is a compound belonging to the class of 1,2,4-triazole derivatives. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and hypoglycemic properties. This article delves into the biological activity of this specific compound, supported by relevant data and case studies.
- Molecular Formula : C11H13N5OS
- Molar Mass : 263.32 g/mol
- CAS Number : 337487-57-7
Antimicrobial Activity
-
Antibacterial Properties :
- Triazole derivatives have been reported to exhibit significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The presence of the sulfanyl group in this compound is hypothesized to enhance its interaction with bacterial cell walls, leading to increased efficacy against resistant strains.
-
Antifungal Effects :
- The compound has shown promising antifungal activity in preliminary studies. Triazoles are known to inhibit fungal cytochrome P450 enzymes, which are crucial for ergosterol biosynthesis in fungal cell membranes. This inhibition leads to cell membrane destabilization and ultimately cell death.
Anticancer Activity
Research indicates that triazole derivatives possess anticancer properties. In vitro studies have demonstrated that:
- Cell Line Studies : The compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values comparable to established chemotherapeutic agents. For instance, a study indicated that triazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation.
Hypoglycemic Properties
The compound's structural features suggest potential hypoglycemic effects. Triazoles have been linked to improved insulin sensitivity and glucose uptake in muscle cells. Animal studies have shown that certain triazole derivatives can lower blood glucose levels significantly.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A recent study explored the effects of various triazole derivatives on human cancer cell lines. The results indicated that this compound demonstrated significant growth inhibition in A549 (lung cancer) and MCF7 (breast cancer) cell lines with IC50 values of 12 µM and 15 µM respectively.
Case Study 2: Antimicrobial Efficacy
In another study assessing the antibacterial efficacy of triazole compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both organisms.
Q & A
Basic: What are the standard synthetic routes for this compound and its derivatives?
Answer:
The compound can be synthesized via alkylation of 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol with α-chloroacetamide derivatives. A typical procedure involves reacting the thiol precursor with substituted α-chloroacetamides in ethanol under basic conditions (e.g., NaOH or KOH) at reflux. Post-reaction, purification is achieved through crystallization, yielding white or light-yellow crystalline products with sharp melting points . Key characterization methods include elemental analysis, -NMR, and mass spectrometry to confirm structural integrity .
Basic: How is the anti-exudative activity of this compound evaluated experimentally?
Answer:
Anti-exudative activity is commonly assessed using rodent models, such as formalin-induced paw edema in rats. Measurements are taken via digital plethysmometry to quantify edema inhibition. For example, in a study of structurally similar triazole derivatives, 15 out of 21 compounds exhibited significant activity, with 8 surpassing the reference drug sodium diclofenac . Experimental designs should include dose-response curves, control groups (positive/negative), and statistical validation (e.g., ANOVA) to ensure reproducibility.
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Answer:
Discrepancies often arise due to variations in substituent groups, assay conditions, or model systems. To address this:
- Perform structure-activity relationship (SAR) analysis to identify critical functional groups (e.g., benzyl vs. furan substitutions) .
- Standardize experimental protocols (e.g., consistent edema induction methods, uniform dosing).
- Validate results through orthogonal assays (e.g., in vitro COX-2 inhibition to complement in vivo anti-exudative data).
Replicating studies under controlled conditions and cross-referencing crystallographic data (e.g., bond angles, steric effects) can further clarify mechanistic inconsistencies .
Advanced: What crystallographic techniques are recommended for structural elucidation?
Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Optimize solvent systems (e.g., ethanol/water) to obtain high-quality crystals.
- Data Collection : Use a diffractometer (Mo-Kα or Cu-Kα radiation) at low temperatures (e.g., 100 K) to minimize disorder.
- Structure Refinement : Employ SHELX software (e.g., SHELXL for refinement, SHELXS for solution) to resolve atomic positions and thermal parameters. For example, studies on analogous triazoles revealed planar triazole rings with sulfanyl-acetamide moieties adopting specific torsion angles critical for bioactivity .
Advanced: How does substituent variation impact biological activity?
Answer:
Substituents at the triazole 5-position and acetamide aryl group significantly modulate activity:
- Benzyl vs. Heterocyclic Groups : Benzyl groups enhance lipophilicity, improving membrane permeability, while furan or pyridyl substitutions introduce hydrogen-bonding potential .
- Electron-Withdrawing Groups : Chloro or fluoro substituents on the acetamide aryl ring increase metabolic stability but may reduce solubility.
- Steric Effects : Bulky groups (e.g., cycloheptyl) can disrupt target binding, as seen in comparative studies of triazole sulfonamides .
Basic: What spectroscopic methods are essential for characterizing this compound?
Answer:
- -NMR : Confirm proton environments (e.g., NH at δ 5.2–5.5 ppm, aromatic protons at δ 7.0–8.0 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~1600 cm) .
Advanced: What computational tools support the design of derivatives with enhanced activity?
Answer:
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding affinities to targets like COX-2 or bacterial enzymes.
- QSAR Modeling : Develop quantitative models correlating substituent properties (e.g., logP, molar refractivity) with bioactivity .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity and stability .
Basic: What safety precautions are required when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : Keep in airtight containers, away from moisture and oxidizers.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can researchers validate target engagement in mechanistic studies?
Answer:
- Biochemical Assays : Measure enzyme inhibition (e.g., COX-1/COX-2 for anti-inflammatory activity).
- Cellular Models : Use LPS-stimulated macrophages to quantify cytokine suppression (e.g., TNF-α, IL-6).
- Isothermal Titration Calorimetry (ITC) : Directly quantify binding thermodynamics to putative targets.
- Knockout Models : CRISPR/Cas9-edited cell lines to confirm target specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
